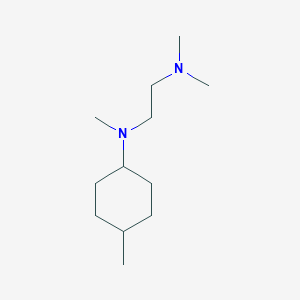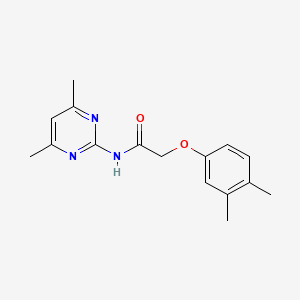
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA is a member of the acetanilide family of compounds and is known for its analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and other inflammatory mediators. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is also thought to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have antioxidant effects and to modulate the activity of various enzymes involved in cellular metabolism. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide for lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of pain and inflammation. However, one limitation of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new analogs of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide with enhanced potency and specificity. Another area of research is the identification of new targets for N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, which may lead to the discovery of novel therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide may help to optimize its use in clinical settings. Overall, the potential therapeutic applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dimethylaniline with 4-methylacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is in the treatment of neuropathic pain. Studies have shown that N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is effective in reducing pain and inflammation in animal models of neuropathic pain. Additionally, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSCOAPUVGVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)





![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

